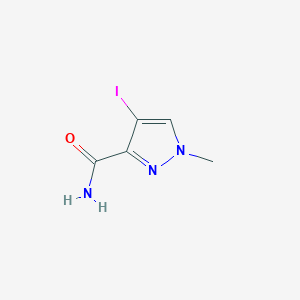
4-amino-7-fluoroisoindolin-1-one
Overview
Description
4-Amino-7-fluoroisoindolin-1-one is a heterocyclic compound with a unique structure that includes an amino group and a fluorine atom attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-7-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions to form the isoindolinone core . Another approach involves the palladium-catalyzed Larock indole synthesis, which is used to create functionalized indole units .
Industrial Production Methods: Industrial production of this compound may involve scalable multicomponent reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using water radical cations to form quaternary ammonium cations.
Reduction: Reduction reactions can be performed under mild conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Reduced isoindolinone derivatives.
Substitution: Substituted isoindolinone derivatives with various functional groups.
Scientific Research Applications
4-Amino-7-fluoroisoindolin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-7-fluoroisoindolin-1-one involves its interaction with specific molecular targets. As a potential CDK inhibitor, it binds to the active site of CDK enzymes, inhibiting their activity and thereby disrupting the cell cycle in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Isoindolin-1-one derivatives: These compounds share the isoindolinone core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are used in medicinal chemistry.
Uniqueness: 4-Amino-7-fluoroisoindolin-1-one is unique due to the presence of both an amino group and a fluorine atom, which can enhance its binding affinity and specificity for molecular targets. This dual functionality makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-amino-7-fluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKQCTXTQBPPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3204445.png)

